

Isobutylmethoxymethylsilane CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutylmethoxymethylsilane*

Cat. No.: B096940

[Get Quote](#)

An In-depth Technical Guide to Isobutylmethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **isobutylmethoxymethylsilane**, a key organosilane compound. It details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its primary applications. While direct applications in drug development are not extensively documented, its role as a versatile crosslinking agent and its underlying chemistry may be of interest to researchers in pharmaceutical formulation and material science.

Core Compound Information

Chemical Identity:

- Systematic Name: Dimethoxy(methyl)isobutylsilane
- Common Synonyms: **Isobutylmethoxymethylsilane**, Dimethoxymethyl(2-methylpropyl)silane[1]
- CAS Number: 18293-82-8[1]

- Molecular Formula: C₇H₁₈O₂Si[1]
- Molecular Weight: 162.30212 g/mol [1]
- EINECS Number: 242-171-6[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **isobutyldimethoxymethylsilane** is presented in the table below. This data is crucial for handling, storage, and application of the compound.

Property	Value
Appearance	Colorless liquid
Boiling Point	63°C at 40 mmHg[1]
Flash Point	32°C[1]
Density	0.841 g/cm ³ [1]
Vapor Pressure	6.67 mmHg at 25°C[1]
Refractive Index	1.398[1]
Water Solubility	510 mg/L at 20°C[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)[1]

Synthesis of Alkoxysilanes: A Representative Experimental Protocol

A specific experimental protocol for the synthesis of **isobutyldimethoxymethylsilane** is not readily available in the reviewed literature. However, the synthesis of analogous alkoxysilanes, such as Butoxyethoxydimethylsilane, follows a general and well-established methodology involving the alkoxylation of a chlorosilane. The following protocol is based on the synthesis of a similar dialkoxysilane and can be considered representative of the synthesis of **isobutyldimethoxymethylsilane** with appropriate modifications of the starting materials.[2]

Objective: To synthesize a dialkoxysilane via nucleophilic substitution.

Reaction Scheme (General): This reaction involves the displacement of chloride ions from a dichlorosilane with alkoxy groups from the corresponding alcohols.

Materials:

- Dichlorodimethylsilane ($(CH_3)_2SiCl_2$) (or Isobutylmethyldichlorosilane for **isobutylmethoxymethylsilane** synthesis)
- Anhydrous Methanol (CH_3OH)
- Anhydrous Toluene (or other inert solvent)
- Pyridine (or other suitable HCl scavenger)
- Nitrogen gas (for inert atmosphere)

Equipment:

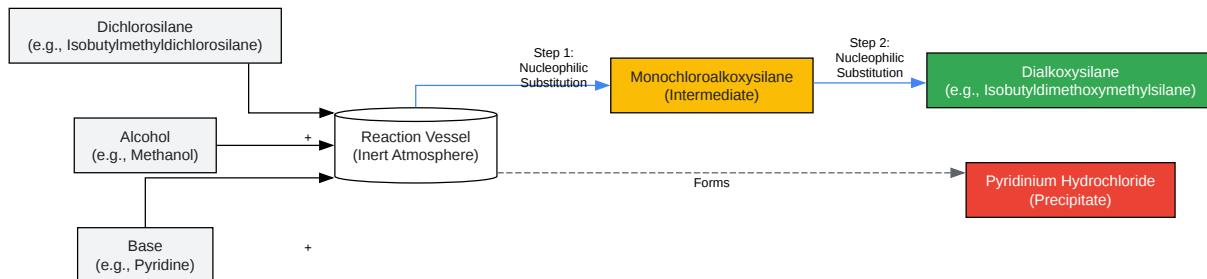
- Three-neck round-bottom flask
- Dropping funnels
- Condenser
- Magnetic stirrer with heating mantle
- Thermometer
- Inert gas inlet/outlet

Procedure:

- A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.
- A solution of the starting dichlorosilane in anhydrous toluene is charged into the flask.

- The flask is cooled in an ice bath to 0-5°C.
- A mixture of anhydrous methanol and pyridine (in a 1:1 molar ratio) is placed in the dropping funnel.
- The methanol/pyridine mixture is added dropwise to the cooled solution of the dichlorosilane with continuous stirring. The temperature should be maintained below 10°C throughout the addition.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
- The resulting mixture, containing the product and pyridinium hydrochloride precipitate, is filtered to remove the salt.
- The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure dialkoxy silane product.

Applications and Relevance


The primary application of **isobutyldimethoxymethylsilane** is as a crosslinking agent in the production of silicone-based materials.^[1] Its ability to hydrolyze and form siloxane bonds is fundamental to the curing of silicone polymers. This property is leveraged in the formulation of adhesives, sealants, and coatings, where it enhances bonding strength and durability.^[1]

For the audience in drug development, while this compound is not a typical pharmaceutical intermediate, its chemistry is relevant in the context of:

- Biomaterials: Silicones are used in various medical devices and drug delivery systems. Understanding the chemistry of crosslinking agents like **isobutyldimethoxymethylsilane** is crucial for designing and fabricating such materials with desired mechanical properties and biocompatibility.
- Surface Modification: Silanization, a process that can involve compounds like **isobutyldimethoxymethylsilane**, is used to modify the surface properties of materials used in drug delivery and diagnostics.

Visualizing the Synthesis Pathway

The following diagram illustrates the general synthetic pathway for a dialkoxysilane from a dichlorosilane, which is a representative process for the synthesis of **isobutylidemethoxymethylsilane**.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for dialkoxysilanes.

Conclusion

Isobutylidemethoxymethylsilane is a well-characterized organosilane with established applications in materials science, particularly as a crosslinking agent. While its direct role in drug development is not prominent, the underlying principles of its synthesis and reactivity are pertinent to the broader fields of biomaterials and pharmaceutical formulation. This guide provides the core technical information to support further research and application development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Isobutylmethoxymethylsilane CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096940#isobutylmethoxymethylsilane-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com